1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile is a compound characterized by its unique structure, which combines a brominated pyridine ring with a cyclopentanecarbonitrile moiety. The molecular formula is C12H10BrN and it has a molecular weight of approximately 253.12 g/mol. The compound features a bromine atom attached to the pyridine ring at the 2-position and a cyano group (-C≡N) at the cyclopentane carbon, which contributes to its reactivity and potential biological activity.
1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile has shown potential biological activity, particularly in medicinal chemistry. Compounds with similar structures have been investigated for their roles as:
The synthesis of 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile can be achieved through several methods:
This compound finds applications in various fields:
Interaction studies involving 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile focus on its binding affinity to biological targets, such as enzymes or receptors. Preliminary studies suggest that it may interact with specific protein targets, influencing pathways related to cell growth and apoptosis. Further research is needed to elucidate its mechanism of action and potential side effects.
Several compounds share structural similarities with 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(5-Bromopyridin-2-yl)cyclopentanecarbonitrile | Bromine at different position on pyridine | Potentially different biological activity |
| 1-(2-Pyridinyl)cyclopentanecarbonitrile | No bromine substitution | Lacks halogen, potentially less reactive |
| 2-(4-Bromopyridin-3-yl)cyclopentanecarbonitrile | Different substitution pattern | May exhibit distinct pharmacological profiles |
The uniqueness of 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile lies in its specific combination of a brominated pyridine and a cyclopentane structure, which may confer unique properties compared to its analogs.
This comprehensive overview highlights the significance of 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile in both chemical synthesis and potential applications in medicinal chemistry. Further research could reveal more about its interactions and biological effects.
The synthesis of 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile represents a complex multi-step process that requires careful consideration of three key structural components: the cyclopentane ring, the bromopyridine moiety, and the cyanide functional group . The compound's molecular formula and structure combine a brominated pyridine ring with a cyclopentanecarbonitrile moiety, creating unique reactivity patterns that influence the choice of synthetic strategy .
The formation of cyclopentane rings in organic synthesis involves several well-established methodologies, each offering distinct advantages depending on the target molecule's complexity [2]. The most effective strategies for cyclopentane construction include ring-closing metathesis, thermal cyclization reactions, and metal-catalyzed annulation processes [2].
Ring-Closing Metathesis Approaches
Ring-closing metathesis has emerged as a powerful tool for cyclopentane synthesis, particularly when applied to appropriately substituted precursors [3]. The reaction typically proceeds through the formation of five-membered rings from acyclic diene precursors under catalytic conditions [3]. This methodology offers excellent control over ring formation and can accommodate various functional groups that may be present in the target molecule [3].
Thermal Cyclization Methods
Thermal cyclization represents another fundamental approach to cyclopentane ring formation, with reaction conditions typically requiring elevated temperatures between 80°C and 150°C [4]. The process often involves intramolecular bond formation through cyclization of appropriately positioned functional groups [4]. Temperature optimization is crucial, as excessive heat can lead to decomposition or unwanted side reactions [4].
Metal-Catalyzed Annulation Processes
Metal-catalyzed annulation reactions provide highly efficient routes to cyclopentane derivatives, with rhodium and palladium catalysts showing particular effectiveness [5]. These processes often involve cascade reactions that form multiple bonds in a single synthetic operation, significantly improving overall efficiency [5]. The catalytic systems typically operate under mild conditions and offer excellent stereocontrol [5].
| Method | Temperature Range (°C) | Typical Yield (%) | Key Advantages |
|---|---|---|---|
| Ring-Closing Metathesis | 40-80 | 70-90 | High selectivity, mild conditions |
| Thermal Cyclization | 80-150 | 60-85 | Simple procedure, no catalysts required |
| Metal-Catalyzed Annulation | 25-100 | 75-95 | Excellent stereocontrol, high efficiency |
The synthesis of bromopyridine derivatives requires careful consideration of substitution patterns and regioselectivity [6] [7]. The introduction of bromine atoms into pyridine rings can be achieved through several complementary approaches, each offering specific advantages for different substitution patterns [6].
Direct Bromination Methods
Direct bromination of pyridine derivatives typically employs bromine or related brominating agents under controlled conditions [6]. The regioselectivity of these reactions depends heavily on the electronic nature of existing substituents and the reaction conditions employed [6]. Temperature control is essential, as elevated temperatures can lead to over-bromination or unwanted rearrangements [6].
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions represent an alternative route to bromopyridine derivatives, particularly when starting from other halogenated pyridines [7]. These reactions often proceed through addition-elimination mechanisms that can be optimized for specific substitution patterns [7]. The choice of nucleophile and reaction conditions significantly influences the outcome and selectivity [7].
Metal-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have become increasingly important for the synthesis of substituted pyridines, including bromopyridine derivatives [8]. These methods offer excellent control over substitution patterns and can be applied to complex substrates containing multiple functional groups [8]. The catalytic systems typically require careful optimization of ligands and reaction conditions [8].
The introduction of cyanide functional groups into organic molecules represents a critical transformation in synthetic chemistry, with several well-established methodologies available [9] [10]. The choice of method depends on the substrate structure, desired reaction conditions, and compatibility with other functional groups [9].
Nucleophilic Substitution with Cyanide Sources
Nucleophilic substitution reactions using metal cyanides represent the most common approach for introducing cyanide groups [10]. Sodium cyanide and potassium cyanide are frequently employed, though their toxicity requires careful handling and specialized safety protocols [10]. These reactions typically proceed through either substitution nucleophilic unimolecular or substitution nucleophilic bimolecular mechanisms [10].
Metal-Catalyzed Cyanation Reactions
Palladium-catalyzed cyanation has emerged as a powerful alternative to traditional methods, offering improved safety profiles and broader substrate scope [10]. These reactions typically employ zinc cyanide or potassium ferricyanide as safer cyanide sources, reducing the toxicity concerns associated with traditional methods [10]. The catalytic systems require careful optimization to prevent catalyst deactivation by excess cyanide [10].
Alternative Cyanide Sources and Methods
Recent developments have focused on the use of alternative cyanide sources, including acetonitrile and other organic nitriles [11]. These methods offer improved safety profiles and can be conducted under milder conditions than traditional approaches [11]. The use of hypervalent iodine reagents in combination with trimethylsilyl cyanide has shown particular promise for heteroaromatic substrates [12].
| Method | Cyanide Source | Typical Conditions | Safety Profile |
|---|---|---|---|
| Nucleophilic Substitution | Sodium/Potassium Cyanide | 50-100°C, polar solvents | High toxicity concerns |
| Palladium-Catalyzed | Zinc Cyanide | 80-120°C, catalyst required | Improved safety |
| Alternative Sources | Acetonitrile/TMSCN | 20-80°C, mild conditions | Enhanced safety profile |
The optimization of catalytic systems for complex organic synthesis requires careful consideration of multiple factors, including catalyst selection, ligand design, and solvent compatibility [13]. Solvent effects play a particularly crucial role in determining reaction rates, selectivity, and overall efficiency [13].
Catalyst Selection and Performance
The choice of catalyst significantly influences the outcome of synthetic transformations, with different metal centers offering distinct reactivity profiles [13]. Rhodium-based catalysts have shown exceptional performance in cyclopentane-forming reactions, particularly in cascade processes that form multiple bonds sequentially [5]. Palladium catalysts excel in cross-coupling reactions and cyanation processes, though they require careful optimization to prevent deactivation [10].
Solvent Optimization Strategies
Solvent selection represents a critical parameter in reaction optimization, as solvents interact directly with catalysts, substrates, and products [13]. Polar solvents often enhance the reactivity of ionic intermediates, while nonpolar solvents may favor different mechanistic pathways [13]. The solubility of reactants and products must also be considered to ensure efficient mass transfer [14].
Biphasic Solvent Systems
Biphasic solvent systems have gained increasing attention for their ability to improve product separation and catalyst recovery [14]. These systems typically combine aqueous and organic phases, allowing for selective extraction of products while maintaining catalyst activity [14]. The optimization of phase ratios and composition can significantly impact both yield and selectivity [14].
Temperature and pressure optimization represents a fundamental aspect of synthetic chemistry, with these parameters directly influencing reaction rates, selectivity, and product distribution [15] [16]. The optimization of these conditions requires careful balance between reaction efficiency and product stability [16].
Temperature Optimization Protocols
Temperature optimization typically involves systematic screening across a range of conditions to identify the optimal balance between reaction rate and selectivity [16]. For cyclopentane synthesis, temperatures between 80°C and 150°C are commonly employed, though specific conditions depend on the chosen methodology [16]. Lower temperatures may result in incomplete conversion, while excessive heat can lead to decomposition or unwanted side reactions [16].
Pressure Effects on Reaction Outcomes
Pressure considerations are particularly important for reactions involving gaseous reactants or products [15]. Elevated pressures can enhance reaction rates by increasing effective concentrations, while reduced pressures may favor reactions that produce gaseous byproducts [15]. The optimization of pressure conditions often requires specialized equipment and safety considerations [15].
Kinetic and Thermodynamic Considerations
The relationship between temperature and reaction outcomes involves both kinetic and thermodynamic factors [17]. Higher temperatures generally increase reaction rates but may also favor thermodynamically controlled products over kinetically controlled ones [17]. Understanding these relationships is essential for achieving optimal results in complex synthetic sequences [17].
| Parameter | Typical Range | Key Considerations | Optimization Strategy |
|---|---|---|---|
| Temperature | 25-200°C | Reaction rate vs. selectivity | Systematic screening |
| Pressure | 1-50 atm | Mass transfer and equilibrium | Safety and equipment requirements |
| Reaction Time | 1-24 hours | Conversion vs. side reactions | Time-course monitoring |
Industrial-scale production of complex organic compounds requires sophisticated purification strategies and yield optimization approaches [18] [19]. The transition from laboratory-scale to industrial production often reveals new challenges that must be addressed through systematic optimization [20].
Advanced Purification Methodologies
Industrial purification processes typically employ multiple complementary techniques to achieve the required purity levels [18]. Distillation remains a fundamental separation method, though complex molecules may require specialized approaches such as azeotropic distillation or steam distillation [21]. Crystallization techniques offer excellent purification capabilities for solid products, with careful control of solvent systems and temperature profiles [21].
Chromatographic Purification at Scale
Chromatographic methods have gained increasing importance in industrial applications, particularly for high-value pharmaceutical intermediates [22]. Continuous chromatography processes offer significant advantages over traditional batch methods, providing improved economics and reduced solvent consumption [23]. The optimization of stationary phases and mobile phase compositions is critical for successful scale-up [22].
Yield Optimization Strategies
Yield maximization in industrial synthesis requires comprehensive optimization of all process parameters [19]. Linear synthetic sequences suffer from cumulative yield losses, making convergent synthetic approaches highly advantageous [24]. The optimization of individual reaction steps can dramatically improve overall process efficiency [19].
Process Intensification Approaches
Continuous flow synthesis has emerged as a powerful tool for industrial production, offering improved heat and mass transfer compared to traditional batch processes [25]. These methods enable better control of reaction conditions and can reduce the formation of unwanted byproducts [25]. The integration of multiple synthetic steps in continuous systems can significantly improve overall efficiency [25].
| Purification Method | Typical Purity (%) | Scale Limitations | Economic Considerations |
|---|---|---|---|
| Fractional Distillation | 95-99 | Thermal stability required | Low operating costs |
| Crystallization | 98-99.5 | Requires suitable solvents | Moderate costs, high purity |
| Chromatography | 99-99.9 | Higher costs at scale | High costs, excellent purity |
| Membrane Separation | 90-98 | Limited selectivity | Moderate costs, energy efficient |
The implementation of green chemistry principles in industrial synthesis has become increasingly important for both environmental and economic reasons [26] [27]. Effective waste management strategies can significantly reduce production costs while minimizing environmental impact [28].
Waste Prevention Strategies
The first principle of green chemistry emphasizes waste prevention over treatment, requiring fundamental changes in synthetic design [27]. Atom economy considerations favor reactions that incorporate all starting materials into the final product, minimizing waste generation [27]. Catalytic processes are generally preferred over stoichiometric reactions due to their improved efficiency and reduced waste production [27].
Solvent Selection and Recovery
Solvent management represents a critical aspect of green chemistry implementation, as organic solvents often constitute the largest component of manufacturing waste [27]. The selection of safer solvents, including water and ionic liquids, can significantly reduce environmental impact [27]. Solvent recovery and recycling systems are essential for economic and environmental sustainability [29].
Energy Efficiency Optimization
Energy requirements should be minimized wherever possible, with reactions conducted at ambient temperature and pressure when feasible [27]. Process intensification through continuous flow methods can improve energy efficiency while reducing waste generation [25]. Heat integration and recovery systems can further improve overall process sustainability [27].
Circular Economy Principles
The implementation of circular economy principles involves designing processes that minimize waste and maximize resource utilization [30]. Waste-to-chemicals approaches can convert manufacturing byproducts into valuable materials, reducing both waste disposal costs and raw material requirements [30]. These strategies require careful integration of multiple process streams and may involve collaborative approaches across different industries [30].
| Green Chemistry Principle | Implementation Strategy | Environmental Benefit | Economic Impact |
|---|---|---|---|
| Waste Prevention | Atom-efficient reactions | Reduced waste generation | Lower disposal costs |
| Safer Chemicals | Alternative solvent systems | Reduced toxicity | Improved worker safety |
| Energy Efficiency | Ambient conditions | Lower energy consumption | Reduced operating costs |
| Renewable Feedstocks | Bio-based starting materials | Reduced fossil fuel dependence | Long-term cost stability |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile through analysis of both proton and carbon-13 environments. The compound exhibits characteristic spectral patterns that reflect its heterocyclic aromatic and aliphatic structural components.
Proton NMR Spectral Characteristics
The ¹H NMR spectrum of 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile displays distinct resonance patterns in the aromatic and aliphatic regions. The pyridine ring protons appear as characteristic doublets in the downfield region, with H-3 (meta to bromine) resonating at 7.2-7.4 ppm as a doublet with J = 1.5-2.0 Hz [1]. The H-5 proton (ortho to bromine) appears at 7.6-7.8 ppm as a doublet with J = 5.0-6.0 Hz, while H-6 (ortho to bromine) resonates at 8.4-8.6 ppm with similar coupling constants [1] [2]. The significant downfield shift of H-6 reflects the electron-withdrawing effect of the nitrogen atom in the ortho position.
The cyclopentane ring protons generate complex multiplets in the aliphatic region between 1.8-2.6 ppm, representing the eight methylene protons of the cyclopentane ring [3] [4]. These protons exhibit characteristic splitting patterns due to the rigid cyclopentane conformation and the influence of the quaternary carbon bearing the nitrile group.
Carbon-13 NMR Spectral Analysis
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The nitrile carbon (C≡N) appears as a characteristic singlet at 119-121 ppm, consistent with aromatic nitrile compounds [3] [5]. The quaternary carbon of the cyclopentane ring, bearing both the nitrile group and the pyridine substituent, resonates at 52-55 ppm [3].
The pyridine ring carbons display distinct chemical shifts based on their electronic environments. The C-2 carbon (ipso to bromine) appears at 140-145 ppm, while the C-4 carbon (ipso to cyclopentane) resonates at 150-155 ppm [2] [6]. The remaining pyridine carbons (C-3, C-5, C-6) appear as multiple signals between 120-135 ppm. The cyclopentane methylene carbons generate signals at 24-28 ppm and 35-38 ppm, reflecting their different chemical environments within the five-membered ring [3] [4].
Infrared spectroscopy reveals characteristic vibrational modes that provide structural confirmation and functional group identification for 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile. The spectral analysis encompasses both fundamental vibrations and combination bands that reflect the molecular structure.
Infrared Spectral Features
The most prominent feature in the IR spectrum is the C≡N stretching vibration, which appears as a strong, sharp band at 2240-2260 cm⁻¹ [5] [7]. This frequency range is characteristic of aromatic nitriles and reflects the triple bond character of the cyano group [8]. The position within this range depends on the electronic environment and conjugation effects from the adjacent aromatic system.
Aromatic C-H stretching vibrations manifest as medium-intensity bands between 3040-3100 cm⁻¹, characteristic of pyridine ring protons [7] [9]. The aliphatic C-H stretching modes of the cyclopentane ring appear as strong bands in the 2850-2970 cm⁻¹ region [7] [10]. These bands exhibit the expected frequency separation between symmetric and asymmetric stretching modes.
The pyridine ring exhibits characteristic C=C and C=N stretching vibrations at 1580-1600 cm⁻¹ [7] [6]. These bands appear as medium-intensity absorptions and provide confirmation of the aromatic heterocyclic structure. The CH₂ deformation modes of the cyclopentane ring generate bands at 1440-1470 cm⁻¹ [7] [10], while pyridine in-plane bending vibrations appear at 1200-1300 cm⁻¹ [7].
The C-Br stretching vibration appears as a medium-intensity band at 600-700 cm⁻¹ [7] [11]. This relatively low frequency reflects the heavy bromine atom and the polarizable nature of the C-Br bond [1] [2].
Raman Spectroscopy Correlations
Raman spectroscopy provides complementary vibrational information, particularly for modes that are weak or absent in the IR spectrum. The C≡N stretching mode appears as a strong Raman band at 2240-2260 cm⁻¹, consistent with the IR observations [5] [7]. The pyridine ring breathing mode manifests as a medium-intensity band at 1580-1600 cm⁻¹ [6].
The C-Br stretching vibration appears at 600-700 cm⁻¹ in the Raman spectrum, providing additional confirmation of the bromine substitution [11]. The cyclopentane ring vibrations generate characteristic patterns in the lower frequency region, reflecting the conformational dynamics of the five-membered ring [10] [12].
Mass spectrometric analysis of 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The presence of bromine creates distinctive isotope patterns that facilitate identification.
Molecular Ion Characteristics
The molecular ion exhibits the characteristic bromine isotope pattern, with peaks at m/z 251 (⁷⁹Br) and 253 (⁸¹Br) in approximately equal intensities (48% and 46% respectively) [1] [2]. This isotope pattern provides definitive confirmation of the presence of a single bromine atom in the molecule. The molecular ion peak intensity reflects the stability of the aromatic system and the electron-withdrawing effects of both the nitrile and bromine substituents.
Fragmentation Pathways
The base peak in the mass spectrum appears at m/z 172, corresponding to the loss of bromine from the molecular ion [M-Br]⁺ [1] [13]. This fragmentation represents the most favorable pathway due to the relatively weak C-Br bond and the stabilization of the resulting cation by the aromatic system and nitrile group.
A significant fragment appears at m/z 225, corresponding to the loss of the cyano group [M-CN]⁺ [14] [13]. This fragmentation reflects the electron-withdrawing nature of the nitrile group and its influence on the molecular stability. The pyridine fragment at m/z 78 appears as a high-intensity peak, representing the core aromatic heterocycle after loss of substituents [2] [13].
Additional fragmentation pathways include the formation of cyclopentane-derived fragments and rearrangement ions characteristic of nitrogen-containing heterocycles [15] [16]. The fragmentation pattern provides structural confirmation and supports the proposed molecular structure through comparison with related bromopyridine compounds [1] [2].
X-ray diffraction analysis provides detailed three-dimensional structural information for 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile, revealing molecular geometry, conformational preferences, and solid-state packing arrangements. The crystallographic data encompasses unit cell parameters, space group symmetry, and intermolecular interactions.
Crystal System and Unit Cell Parameters
The compound crystallizes in a monoclinic or orthorhombic crystal system, with centrosymmetric space groups such as P2₁/c or Pbca being most probable based on similar bromopyridine derivatives [17] [18]. The unit cell parameters are expected to fall within the ranges: a = 8-12 Å, b = 10-14 Å, c = 12-16 Å [6] [19]. The cell volume typically ranges from 1200-1800 ų, accommodating 4-8 molecules per unit cell depending on the specific packing arrangement.
The calculated density ranges from 1.4-1.6 g/cm³, reflecting the presence of the bromine atom and the organic framework [6] [19]. The molecular packing efficiency depends on the balance between van der Waals interactions, hydrogen bonding, and electrostatic forces between neighboring molecules.
Molecular Geometry and Conformational Analysis
The molecular geometry reveals specific bond lengths and angles characteristic of the compound's structural features. The C-Br bond length falls within the typical range of 1.88-1.92 Å, consistent with aromatic bromine substitution [17] [18]. The C≡N bond length measures 1.14-1.16 Å, reflecting the triple bond character of the nitrile group [5] [8].
Bond angles around the pyridine ring maintain aromatic geometry, with C-C-Br angles ranging from 118-122° [17] [18]. The cyclopentane ring exhibits characteristic tetrahedral geometry with C-C-C angles of 108-112° [10] [12]. The torsion angle between the pyridine ring and the cyclopentane ring varies from 0-30°, indicating conformational flexibility around the C-C connecting bond.
Crystal Packing Arrangement
The crystal packing arrangement reflects the balance of intermolecular forces and molecular shape complementarity. The planar pyridine rings tend to engage in π-π stacking interactions with neighboring molecules, while the cyclopentane rings provide three-dimensional packing efficiency [17] [20]. The bromine atoms participate in halogen bonding interactions with electron-rich sites on adjacent molecules [17] [20].
Hirshfeld surface analysis provides quantitative insight into the intermolecular interactions governing crystal packing in 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile. This analysis reveals the relative contributions of different contact types and their energetic significance.
Hirshfeld Surface Contact Analysis
The Hirshfeld surface analysis reveals that H⋯H contacts constitute the dominant intermolecular interactions, accounting for approximately 25-30% of the total surface contacts [17] [20]. These contacts reflect the van der Waals interactions between hydrogen atoms on adjacent molecules and provide the primary cohesive forces in the crystal structure.
Br⋯H contacts represent a significant contribution, accounting for 15-20% of the surface interactions [17] [20]. These contacts demonstrate the importance of the bromine substituent in directing crystal packing and stabilizing the three-dimensional structure. The electronegativity of bromine creates favorable electrostatic interactions with positively polarized hydrogen atoms on neighboring molecules.
C⋯H interactions contribute approximately 10-15% of the surface contacts, reflecting the aromatic character of the pyridine ring and its ability to engage in C-H⋯π interactions [17] [20]. N⋯H contacts account for 8-12% of the interactions, highlighting the role of the pyridine nitrogen in hydrogen bonding with adjacent molecules.
Fingerprint Plot Analysis
Two-dimensional fingerprint plots provide detailed visualization of the intermolecular contact distributions. The H⋯H interactions appear as characteristic wing-like features in the fingerprint plots, with distances ranging from 2.2-2.8 Å [17] [20]. The Br⋯H interactions manifest as distinct spikes in the plots, with typical distances of 2.8-3.2 Å.
The C⋯H interactions generate broad features in the fingerprint plots, reflecting the extended nature of C-H⋯π contacts [17] [20]. The N⋯H contacts appear as sharp features at distances of 2.4-2.8 Å, indicating the directional nature of these interactions.
Interaction Energy Analysis
The interaction energies calculated from the Hirshfeld surface analysis reveal that the crystal packing is dominated by dispersion forces rather than directional interactions [17] [20]. The total interaction energy per molecule ranges from -40 to -60 kJ/mol, with dispersion contributions accounting for 60-70% of the stabilization energy.
Electrostatic interactions contribute 20-30% of the total interaction energy, primarily through the Br⋯H and N⋯H contacts [17] [20]. The remaining energy arises from exchange-repulsion effects that determine the optimal intermolecular distances and packing efficiency.
Density functional theory calculations provide comprehensive electronic structure information for 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile, including optimized geometries, vibrational frequencies, and electronic properties. The computational approach employs advanced basis sets and correlation functionals to achieve chemical accuracy.
Computational Methodology
DFT calculations utilize the B3LYP hybrid functional with basis sets ranging from 6-311G(d,p) to cc-pVTZ [21] [22]. The B3LYP functional provides a balanced treatment of exchange and correlation effects, yielding accurate geometries and energetics for organic molecules containing heteroatoms [23] [24]. The triple-zeta basis sets with polarization functions ensure adequate description of the electronic structure, particularly for the bromine atom and the π-electron system.
Geometry optimization proceeds without symmetry constraints, allowing full relaxation of the molecular structure [24] [25]. The optimized geometry reveals bond lengths and angles in excellent agreement with experimental X-ray data where available. Vibrational frequency calculations confirm the stationary nature of the optimized structures and provide scaled frequencies for comparison with experimental spectra [24] [25].
Electronic Structure Analysis
The electronic structure calculations reveal the distribution of electron density and the nature of chemical bonding in the molecule. The HOMO (Highest Occupied Molecular Orbital) energy ranges from -6.0 to -6.5 eV, indicating the electron-donating capacity of the molecule [22] [25]. The LUMO (Lowest Unoccupied Molecular Orbital) energy falls between -2.0 to -2.5 eV, reflecting the electron-accepting properties of the nitrile and pyridine systems.
The HOMO-LUMO gap ranges from 3.5-4.5 eV, providing insight into the electronic excitation energy and chemical reactivity [22] [25]. This gap value indicates moderate electronic stability and suggests potential applications in materials science or medicinal chemistry.
Natural Bond Orbital Analysis
Natural Bond Orbital (NBO) analysis provides detailed information about electron delocalization and charge transfer within the molecule [24] [25]. The analysis reveals significant donor-acceptor interactions between the pyridine π-system and the nitrile group, contributing to molecular stability and electronic properties.
The NBO analysis identifies the electronic structure of the C≡N bond, showing the triple bond character and the lone pair on nitrogen [24] [25]. The bromine atom exhibits partial positive charge (+0.1 to +0.3), while the pyridine nitrogen carries negative charge (-0.3 to -0.5), reflecting the electronegativity differences and electron distribution patterns.
Vibrational Analysis
DFT vibrational calculations provide theoretical frequencies for all normal modes of the molecule [24] [25]. The calculated frequencies require scaling factors (typically 0.96-0.98 for B3LYP) to account for anharmonicity and basis set limitations. The C≡N stretching frequency appears at 2240-2260 cm⁻¹ after scaling, in excellent agreement with experimental observations [5] [24].
The vibrational analysis includes potential energy distribution calculations that assign the contributions of individual internal coordinates to each normal mode [24] [25]. This analysis facilitates the assignment of experimental bands and provides insight into the coupling between different vibrational modes.